molecular formula C9H8I2O B14805804 1-Cyclopropoxy-2,3-diiodobenzene

1-Cyclopropoxy-2,3-diiodobenzene

Cat. No.: B14805804
M. Wt: 385.97 g/mol
InChI Key: SRZJPOQCDAPJSZ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,3-diiodobenzene is an organic compound with the molecular formula C9H8I2O and a molecular weight of 385.97 g/mol . This compound features a benzene ring substituted with two iodine atoms and a cyclopropoxy group. It is used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropoxy-2,3-diiodobenzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of 1,2-diiodobenzene as a starting material. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropoxy-2,3-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Sonogashira coupling reaction, the product would be a substituted alkyne derivative.

Scientific Research Applications

1-Cyclopropoxy-2,3-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,3-diiodobenzene in chemical reactions involves the activation of the benzene ring and the iodine atoms. The iodine atoms can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical transformations, including substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropoxy-2,3-diiodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other diiodobenzene derivatives. This group can influence the reactivity and stability of the compound, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

1-cyclopropyloxy-2,3-diiodobenzene

InChI

InChI=1S/C9H8I2O/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

SRZJPOQCDAPJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)I

Origin of Product

United States

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